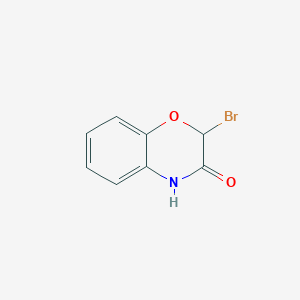

2-bromo-2H-1,4-benzoxazin-3(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-bromo-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic organic compound that contains a benzoxazine ring and a bromine atom. This compound has shown potential in various fields, including medicinal chemistry, agriculture, and material science.

Applications De Recherche Scientifique

Pesticide Development

- Antifeedant Properties : Researchers have explored the use of 2-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one as a potential antifeedant agent. Its ability to deter herbivores from consuming plants makes it valuable in crop protection and pest management .

Pharmacology and Drug Design

- Renin Inhibition : Scientists have designed a series of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones, including derivatives of our compound, as orally bioavailable inhibitors of renin. These compounds exhibit potent renin inhibition, good permeability, solubility, and metabolic stability .

Chemical Synthesis and Building Blocks

- Pyrimidinyl Substituted Benzoxazinones : 2-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one serves as a building block in the construction of pyrimidinyl substituted benzoxazinones. These compounds find applications in synthetic chemistry and drug development .

Biological Activity

- Antifungal Properties : Aryl-fused 1,4-oxazine derivatives, including benzoxazinones, have shown antifungal activity. The compound’s structure contributes to its biological effects, making it relevant in the study of fungal diseases .

Chemical Research and Exploration

- Synthetic Chemistry : Researchers continue to investigate the reactivity and versatility of 2-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one. Its unique structure provides opportunities for novel chemical transformations and functionalization .

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit inhibitory activity against enzymes like cyclooxygenase-2 (cox-2) .

Mode of Action

It’s worth noting that related compounds have shown inhibitory activity against cox-2 , suggesting that 2-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one might interact with its targets in a similar manner.

Biochemical Pathways

Given the potential cox-2 inhibition, it could be inferred that the compound may impact the prostaglandin synthesis pathway, which is regulated by cox-2 .

Result of Action

Based on the potential cox-2 inhibition, it could be hypothesized that the compound may reduce the production of prostaglandins, thereby potentially exerting anti-inflammatory effects .

Propriétés

IUPAC Name |

2-bromo-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-7-8(11)10-5-3-1-2-4-6(5)12-7/h1-4,7H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJFOGYRODBABR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(O2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{6-Chloro-4-[(4-fluorophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2526338.png)

![4-[[2-(1,3-Dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzamide](/img/structure/B2526342.png)

![2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2526347.png)

![N-(furan-2-ylmethyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2526351.png)

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2526359.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2526360.png)